1',3',5'-trimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
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Overview
Description
1’,3’,5’-Trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid is a heterocyclic compound that features a bipyrazole core with three methyl groups and a carboxylic acid functional group
Preparation Methods
The synthesis of 1’,3’,5’-trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid typically involves the formation of the bipyrazole core followed by functionalization with methyl groups and the carboxylic acid group. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones, followed by methylation and carboxylation reactions under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1’,3’,5’-Trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1’,3’,5’-Trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’,3’,5’-trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects . The specific pathways involved depend on the target and the context of the study .
Comparison with Similar Compounds
1’,3’,5’-Trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1,3,5-Trimethylpyrazole: Lacks the bipyrazole core and carboxylic acid group, making it less versatile in terms of functionalization and applications.
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a single pyrazole ring, which may result in different reactivity and applications.
1,3,5-Trimethyl-1H,1’H-3,4’-bipyrazole: Lacks the carboxylic acid group, which can affect its solubility and reactivity.
The uniqueness of 1’,3’,5’-trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid lies in its combination of a bipyrazole core with three methyl groups and a carboxylic acid group, providing a versatile scaffold for further functionalization and applications .
Properties
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5-9(6(2)14(3)13-5)7-4-8(10(15)16)12-11-7/h4H,1-3H3,(H,11,12)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLHPIDKUGTZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890624-34-7 |
Source
|
Record name | 3-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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